Cas no 2034579-60-5 (6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide)

6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide
- 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
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- インチ: 1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18)
- InChIKey: HOVDVIREWPOEIG-UHFFFAOYSA-N
- ほほえんだ: C1N=C(OC)C=C(C(NCC2=CC=C(OC)N=C2)=O)N=1
6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6494-0673-40mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-75mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-15mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-20mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-30mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-2mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-10mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-50mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-5μmol |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6494-0673-4mg |
6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide |
2034579-60-5 | 4mg |
$66.0 | 2023-09-08 |
6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamideに関する追加情報
Introduction to Compound with CAS No. 2034579-60-5 and Product Name: 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide
The compound with the CAS number 2034579-60-5 and the product name 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly its pyrimidine core and methoxy substituents, contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide molecule has been extensively studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. The presence of multiple methoxy groups enhances its solubility and bioavailability, making it a promising candidate for further development.
One of the most compelling aspects of this compound is its ability to interact with specific targets in the body. The pyrimidine ring is a common motif in many biologically active molecules, and its interaction with enzymes such as kinases and phosphodiesterases has been well-documented. The 6-methoxypyridin-3-yl moiety further enhances its binding affinity by providing additional hydrogen bonding opportunities and steric interactions. These features make it an attractive scaffold for designing drugs that can selectively inhibit unwanted biological processes.
Recent studies have highlighted the potential of this compound in treating chronic inflammatory diseases. In preclinical models, 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide has demonstrated significant anti-inflammatory effects by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB). These findings are particularly relevant given the increasing prevalence of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to interfere with NF-κB signaling pathways suggests that it may offer a novel therapeutic approach for these conditions.
Another area where this compound shows promise is in oncology. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and resistance to therapy. By targeting specific enzymes involved in these pathways, 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide has shown potential in inhibiting tumor growth in various cancer models. For instance, studies have indicated that it can suppress the activity of tyrosine kinases, which are frequently overexpressed in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis, offering a new strategy for cancer treatment.
The compound's structure also makes it amenable to further derivatization, allowing researchers to fine-tune its properties for specific applications. By modifying the substituents on the pyrimidine ring or introducing additional functional groups, scientists can enhance its potency, selectivity, and pharmacokinetic profile. This flexibility is crucial for developing drugs that can effectively target complex diseases without causing significant side effects.
In conclusion, the compound with CAS No. 2034579-60-5 and the product name 6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide represents a promising candidate for therapeutic intervention in various diseases. Its unique structural features and biological activities make it an attractive scaffold for drug development. As research continues to uncover new applications for this compound, it holds great potential for improving patient outcomes in areas such as inflammation, cancer, and neurodegenerative disorders.
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